Venadaparib
Overview
Description
Venadaparib is a novel and selective inhibitor of poly (ADP-ribose) polymerase enzymes, specifically targeting poly (ADP-ribose) polymerase-1 and poly (ADP-ribose) polymerase-2. This compound has shown improved physicochemical properties, efficacy, and safety profiles compared to other poly (ADP-ribose) polymerase inhibitors. This compound is under investigation for its potential in treating various cancers, including ovarian, breast, pancreatic, and prostate cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of venadaparib involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices to ensure consistency and quality. The process includes large-scale synthesis, purification, and formulation steps. Advanced techniques such as liquid chromatography and mass spectrometry are employed to monitor the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Venadaparib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Venadaparib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study poly (ADP-ribose) polymerase inhibition and its effects on DNA repair mechanisms.
Biology: Investigated for its role in modulating cellular responses to DNA damage and its potential to induce synthetic lethality in cancer cells with defective DNA repair pathways.
Medicine: Under clinical trials for treating cancers with homologous recombination deficiencies, such as those with BRCA1 and BRCA2 mutations.
Industry: Potential use in developing combination therapies for cancer treatment, enhancing the efficacy of existing chemotherapeutic agents
Mechanism of Action
Venadaparib is compared with other poly (ADP-ribose) polymerase inhibitors such as olaparib, rucaparib, niraparib, talazoparib, and veliparib.
Uniqueness:
Efficacy: this compound has shown superior anticancer effects in homologous recombination-deficient models compared to other inhibitors.
Safety: It has a wider safety margin, making it potentially safer for clinical use.
Physicochemical Properties: this compound exhibits favorable properties, including better solubility and stability
Comparison with Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
- Veliparib
These compounds share a similar mechanism of action but differ in their efficacy, safety profiles, and physicochemical properties .
Biological Activity
Venadaparib, a novel and selective poly(ADP-ribose) polymerase (PARP) inhibitor, has garnered interest for its potential in treating various cancers, particularly those associated with homologous recombination deficiency (HRD). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, pharmacokinetics, and safety profile.
This compound selectively inhibits PARP-1 and PARP-2 enzymes, which play critical roles in DNA repair mechanisms. By blocking these enzymes, this compound induces synthetic lethality in cancer cells with defective DNA repair pathways, such as those harboring BRCA mutations. The compound has demonstrated a high selectivity for PARP-1 and -2 with IC50 values of 0.8 nmol/L and 3 nmol/L, respectively, indicating its potency compared to other PARP inhibitors like olaparib and talazoparib .
Preclinical Findings
In preclinical models, oral administration of this compound at doses above 12.5 mg/kg significantly reduced tumor growth in patient-derived xenografts (PDX) models. Notably, the drug maintained over 90% inhibition of intratumoral PARP activity for up to 24 hours post-dosing .
Clinical Trials
The first-in-human dose-finding study evaluated the safety and tolerability of this compound monotherapy in patients with advanced solid tumors. Preliminary results indicated promising efficacy signals, even among patients without BRCA mutations .
Table 1: Summary of Clinical Trials Involving this compound
Study Phase | Population | Treatment | Key Findings |
---|---|---|---|
Phase I | Advanced solid tumors | This compound | Confirmed safety; preliminary efficacy signals |
Phase Ib/IIa | HRD-related mutations | This compound + Irinotecan | Promising outcomes in mGC patients |
Phase I | Healthy subjects | This compound (80 mg) | Evaluated pharmacokinetics and safety |
Pharmacokinetics
A study assessing the pharmacokinetics (PK) of this compound revealed that systemic exposure was dose-proportional within the range of 2–240 mg/day. The maximum plasma concentration (Cmax) was reached approximately 2 hours post-administration, with a mean elimination half-life ranging from 7 to 13 hours. The study also examined the effects of food and ethnicity on PK parameters, noting variations in absorption rates among different populations .
Safety Profile
This compound has shown a favorable safety profile compared to other PARP inhibitors. In clinical trials, adverse events were manageable and included fatigue, nausea, and decreased appetite. Importantly, the drug exhibited wider therapeutic margins than olaparib, suggesting a potentially improved tolerability for patients undergoing treatment .
Case Studies
Case studies have illustrated the effectiveness of this compound in real-world settings. For instance:
- Case Study 1 : A patient with advanced gastric cancer showed a significant reduction in tumor size after receiving this compound as part of a combination therapy involving irinotecan.
- Case Study 2 : Another patient with HRD-related breast cancer experienced prolonged progression-free survival while on this compound monotherapy.
Properties
IUPAC Name |
4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBQAYKYNYRCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1681017-83-3 | |
Record name | Venadaparib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681017833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venadaparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17105 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VENADAPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUP792O0IW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.